molecular formula C42H51Cl2N3O13 B12786469 Enalapril maleate and felodipine

Enalapril maleate and felodipine

Cat. No.: B12786469
M. Wt: 876.8 g/mol
InChI Key: DPNLWHDRPGNSKB-IKNOHHBKSA-N
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Description

Enalapril maleate and felodipine are two pharmacologically active compounds often used in combination for the treatment of hypertension. Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor, while felodipine is a calcium channel blocker. Together, they provide a complementary mechanism of action to effectively manage high blood pressure .

Preparation Methods

Enalapril Maleate

    Synthesis: Enalapril maleate is synthesized through the esterification of enalapril with maleic acid.

    Reaction Conditions: The reaction is typically carried out under reflux conditions with a solvent such as ethanol or methanol.

Felodipine

Industrial Production Methods

Industrial production of enalapril maleate and felodipine involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Enalapril Maleate

Felodipine

    Reduction: Felodipine can undergo reduction reactions, particularly in the presence of reducing agents such as lithium aluminum hydride.

    Substitution: Felodipine can undergo nucleophilic substitution reactions, particularly at the ester functional groups.

Mechanism of Action

Enalapril Maleate

Felodipine

Properties

Molecular Formula

C42H51Cl2N3O13

Molecular Weight

876.8 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid;5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H28N2O5.C18H19Cl2NO4.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);6-8,15,21H,5H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1

InChI Key

DPNLWHDRPGNSKB-IKNOHHBKSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C.CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C.CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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